molecular formula C18H17NOS B11636565 1-(2,6-dimethyl-1H-indol-3-yl)-2-(phenylsulfanyl)ethanone

1-(2,6-dimethyl-1H-indol-3-yl)-2-(phenylsulfanyl)ethanone

Cat. No.: B11636565
M. Wt: 295.4 g/mol
InChI Key: JMOQBPQDFVOMER-UHFFFAOYSA-N
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Description

1-(2,6-DIMETHYL-1H-INDOL-3-YL)-2-(PHENYLSULFANYL)ETHAN-1-ONE is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a phenylsulfanyl group attached to an ethanone moiety, which is further connected to a dimethyl-substituted indole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-DIMETHYL-1H-INDOL-3-YL)-2-(PHENYLSULFANYL)ETHAN-1-ONE typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Dimethyl Groups: The 2,6-dimethyl substitution on the indole ring can be achieved through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a phenylthiol reacts with an appropriate leaving group on the ethanone moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-DIMETHYL-1H-INDOL-3-YL)-2-(PHENYLSULFANYL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,6-DIMETHYL-1H-INDOL-3-YL)-2-(PHENYLSULFANYL)ETHAN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized indole derivatives.

Mechanism of Action

The mechanism of action of 1-(2,6-DIMETHYL-1H-INDOL-3-YL)-2-(PHENYLSULFANYL)ETHAN-1-ONE depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and signaling pathways. The indole ring is known to bind with high affinity to multiple receptors, which can modulate various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-DIMETHYL-1H-INDOL-3-YL)-2-(PHENYLSULFANYL)ETHAN-1-ONE: Unique due to its specific substitution pattern and the presence of the phenylsulfanyl group.

    1-(2,6-DIMETHYL-1H-INDOL-3-YL)-2-(METHYLSULFANYL)ETHAN-1-ONE: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.

    1-(2,6-DIMETHYL-1H-INDOL-3-YL)-2-(PHENYLSULFINYL)ETHAN-1-ONE: Contains a phenylsulfinyl group, which is an oxidized form of the phenylsulfanyl group.

Uniqueness

1-(2,6-DIMETHYL-1H-INDOL-3-YL)-2-(PHENYLSULFANYL)ETHAN-1-ONE is unique due to its specific combination of functional groups and substitution pattern, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H17NOS

Molecular Weight

295.4 g/mol

IUPAC Name

1-(2,6-dimethyl-1H-indol-3-yl)-2-phenylsulfanylethanone

InChI

InChI=1S/C18H17NOS/c1-12-8-9-15-16(10-12)19-13(2)18(15)17(20)11-21-14-6-4-3-5-7-14/h3-10,19H,11H2,1-2H3

InChI Key

JMOQBPQDFVOMER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)CSC3=CC=CC=C3

Origin of Product

United States

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